6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Description
6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 99108-92-6) is a fluorinated 1,8-naphthyridine derivative characterized by a 2-fluoroethyl group at the N-1 position, a pyridin-4-yl substituent at C-7, and a carboxylic acid moiety at C-2. This structure places it within a class of compounds known for diverse biological activities, including antibacterial and antitumor properties. Its synthesis likely involves sequential substitution and hydrolysis steps, as seen in analogous 1,8-naphthyridine derivatives .
Properties
IUPAC Name |
6-fluoro-1-(2-fluoroethyl)-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c17-3-6-21-8-11(16(23)24)14(22)10-7-12(18)13(20-15(10)21)9-1-4-19-5-2-9/h1-2,4-5,7-8H,3,6H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRGJKRQAPDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=C3C(=O)C(=CN(C3=N2)CCF)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Fluorine Substituents : The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound.
- Naphthyridine Core : This core structure is known for its ability to interact with biological targets, particularly in DNA and RNA.
Antimicrobial Activity
Research indicates that 6-Fluoro-1-(2-fluoroethyl)-4-oxo derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:
- In Vitro Studies : Compounds with similar structures have shown potent activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.1 - 0.2 µg/mL |
| Escherichia coli | 0.05 - 0.1 µg/mL |
| Pseudomonas aeruginosa | Higher MIC values noted |
Anticancer Activity
Several studies have explored the anticancer potential of naphthyridine derivatives, including the target compound:
- Cytotoxicity Assays : In vitro testing has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The compounds were found to inhibit cell proliferation significantly at micromolar concentrations.
The mechanism through which 6-Fluoro-1-(2-fluoroethyl)-4-oxo derivatives exert their biological effects primarily involves:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication . This inhibition leads to the disruption of bacterial cell division.
Anti-inflammatory Properties
Recent studies have also indicated potential anti-inflammatory effects:
- Cytokine Modulation : In vivo studies showed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in mouse models .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the target compound. The results highlighted that compounds with fluorinated substituents exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.
Study 2: Anticancer Activity
A series of experiments were conducted on human cancer cell lines where 6-Fluoro-1-(2-fluoroethyl)-4-oxo derivatives demonstrated IC50 values in the low micromolar range, indicating significant potential for development as anticancer agents.
Scientific Research Applications
The compound 6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 99108-92-6) is a synthetic derivative belonging to the class of naphthyridine carboxylic acids. Its unique structural attributes and functional groups make it a subject of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology.
The compound exhibits properties typical of fluoro-substituted heterocycles, including enhanced lipophilicity and potential for increased biological activity due to the presence of fluorine atoms. These attributes are crucial for optimizing drug efficacy and selectivity.
Medicinal Chemistry
This compound has been investigated for its potential as an antibacterial agent. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function and leading to antibacterial activity.
Case Studies
- Antibacterial Activity : Research has shown that derivatives of naphthyridine can exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of fluorine atoms enhances the binding affinity to bacterial targets .
Antiviral Research
The compound's structural similarity to known antiviral agents suggests potential applications in combating viral infections. Studies have indicated that naphthyridine derivatives can inhibit viral replication by interfering with viral polymerases.
Case Studies
- Inhibition of Viral Replication : In vitro studies have demonstrated that certain naphthyridine derivatives can reduce the replication rates of viruses like HIV and influenza by targeting specific viral enzymes .
Cancer Research
Emerging studies suggest that compounds similar to this compound may possess anticancer properties. Their ability to interact with DNA and inhibit topoisomerases makes them candidates for further exploration in oncology.
Case Studies
- Topoisomerase Inhibition : Preliminary data indicate that naphthyridine derivatives can inhibit topoisomerase II, a key enzyme in DNA replication, leading to apoptosis in cancer cells .
Agricultural Chemistry
Due to their biological activity, compounds like this compound are also being explored in agrochemicals for their potential as fungicides or herbicides.
Case Studies
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substitutions at the N-1, C-6, and C-7 positions. Below is a detailed comparison:
Substitution at N-1 Position
Substitution at C-6 Position
Key Insight : The 6-fluoro group in the target compound is typical for antibacterial agents but may reduce antitumor efficacy compared to unsubstituted analogs .
Substitution at C-7 Position
Key Insight : The pyridin-4-yl group in the target compound is structurally distinct from typical C-7 substituents (e.g., piperazinyl), suggesting divergent mechanisms of action, possibly targeting kinases or metabolic enzymes .
Q & A
Q. What are the key synthetic routes for constructing the 1,8-naphthyridine core with fluoroalkyl substituents?
The 1,8-naphthyridine scaffold is typically synthesized via cyclization of substituted pyridine derivatives. For introducing fluoroalkyl groups (e.g., 2-fluoroethyl at position 1), methods include:
- Halogenation/alkylation : Reacting precursors like ethyl 1-(2-chloroethyl) derivatives with fluorinating agents (e.g., KF) under controlled conditions .
- Ester hydrolysis : Saponification of ester groups (e.g., ethyl carboxylates) using NaOH or other strong bases to yield carboxylic acid derivatives, as seen in the conversion of ethyl 1-(2-chloroethyl) esters to 1-vinyl analogs .
- Thiation : Replacing oxygen with sulfur at position 4 using PS in pyridine, though this may alter biological activity .
Q. How are substituents at positions 6 and 7 optimized for antibacterial activity?
Fluorine at position 6 enhances bacterial topoisomerase inhibition. Substituents at position 7 (e.g., pyridin-4-yl) are introduced via nucleophilic substitution or cross-coupling reactions. For example:
- Trichloromethyl intermediates : Reacting 7-methyl precursors with SOCl to form reactive intermediates, followed by substitution with pyridin-4-yl groups .
- Direct functionalization : Using palladium-catalyzed coupling or microwave-assisted synthesis for regioselective modifications .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., pyridin-4-yl vs. pyridin-3-yl) .
- HRMS : Validates molecular weight and fragmentation patterns, especially for fluorine-containing derivatives .
- X-ray crystallography : Resolves conformational details of the naphthyridine core and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can computational methods improve the design of novel 1,8-naphthyridine derivatives?
Quantum chemical calculations (e.g., DFT) predict electronic effects of substituents, guiding synthetic prioritization:
- Reaction path optimization : ICReDD’s approach uses computational screening to identify optimal conditions (e.g., solvent, catalyst) for introducing bulky groups at position 7 .
- Binding affinity modeling : Docking studies with bacterial DNA gyrase help prioritize substituents (e.g., pyridin-4-yl vs. pyrrolidinyl) for enhanced inhibition .
Q. What strategies resolve contradictory data in antibacterial efficacy across analogs?
Discrepancies in MIC values may arise from:
- Solubility differences : LogP adjustments via ester-to-acid conversion (e.g., ethyl to carboxylic acid) improve bioavailability .
- Resistance mechanisms : Comparative assays against mutant bacterial strains (e.g., QRDR mutations) clarify target specificity .
- Synergistic effects : Check for adjuvant interactions using checkerboard assays with known antibiotics .
Q. How does ultrasound irradiation enhance synthesis efficiency for 1,8-naphthyridines?
Ultrasound promotes:
- Faster reaction times : 30–60 minutes vs. 12 hours for thermal methods (e.g., synthesizing 7-methyl-2-phenyl derivatives in DMF with POCl) .
- Higher yields : Cavitation reduces side reactions (e.g., ester hydrolysis during alkylation) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
